molecular formula C15H22N2O2 B1322296 Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate CAS No. 550371-76-1

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No. B1322296
M. Wt: 262.35 g/mol
InChI Key: GQOGIYJQPWKVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to a class of nitrogenous compounds with potential applications in various fields, including medicinal chemistry. The compound features a piperidine ring, which is a common motif in pharmaceuticals, and a pyridine moiety, which is known for its versatility in chemical reactions. The tert-butyl group serves as a protecting group for the carboxylate, making the compound more stable and easier to handle during chemical synthesis.

Synthesis Analysis

The synthesis of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate and related derivatives often involves multi-step reactions that may include the use of tert-butylamine, transition-metal-free conditions, and regioselective addition reactions. For instance, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been reported as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position . Additionally, asymmetric synthesis methods have been developed for the preparation of N-tert-butyl disubstituted pyrrolidines, which are structurally related to the tert-butyl piperidine-1-carboxylate derivatives .

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS, as well as single crystal X-ray diffraction analysis . These studies provide detailed information about the bond lengths, angles, and conformation of the piperidine ring, which often adopts a chair conformation. The crystal structures can exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, contributing to the stability of the crystal lattice .

Chemical Reactions Analysis

The tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate scaffold can undergo various chemical reactions, including condensation reactions, cyclizations, and isomerizations. For example, condensation reactions have been used to synthesize oxadiazole derivatives , while cyclization strategies have been employed in the synthesis of pyrrolidine derivatives . Isomerization under basic conditions has been reported for the conversion of cis-substituted piperidines to their trans counterparts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect the compound's solubility, melting point, and reactivity. The tert-butyl group enhances the lipophilicity of the compound, which can be important for its biological activity. The crystal packing and intermolecular interactions revealed by X-ray diffraction studies provide insights into the compound's solid-state properties .

Scientific Research Applications

  • tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals. It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This compound is available from Tokyo Chemical Industry Co., Ltd. (TCI). It seems to be used as a building block in the synthesis of other compounds .

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate : This compound is an important intermediate in many biologically active compounds such as crizotinib .

Safety And Hazards

The safety and hazards of “Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate” are not readily available. However, similar compounds have been classified as hazardous. For instance, “tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” has been classified as Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 16.


properties

IUPAC Name

tert-butyl 4-pyridin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGIYJQPWKVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622160
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate

CAS RN

550371-76-1
Record name tert-Butyl 4-(pyridin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.336 g of 5% Pd/C is added to 0.821 g of tert-butyl 3,6-dihydro-4,4′-bipyridine-1(2H)-carboxylate, dissolved in 65 ml of methanol, in a high-pressure reactor under nitrogen. The reaction mixture is placed under a pressure of 3 atmospheres of hydrogen at 25° C. and stirred mechanically for 1 h. The palladium is filtered off on Whatman paper (registered trademark) and is washed with methanol. The solvent is evaporated and the residue is then chromatographed on silica gel, heptane/ethyl acetate (8/2) to heptane/ethyl acetate (1/1) elution gradient. 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
0.821 g
Type
reactant
Reaction Step Three
Name
Quantity
0.336 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dichloromethane (0.1 ml) was added to a suspension of zinc (2 g, 31.7 mmol) in N,N-dimethylformamide (5 ml), and the mixture warmed until gas evolution occurred. tert-Butyl 4-iodo-1-piperidinecarboxylate (EP 1078928) (4.9 g, 15.8 mmol), and hydroquinone (35 mg, 0.32 mmol) in N,N-dimethylformamide (5 ml) was added, and the mixture warmed until an exotherm was evident. 4-Bromopyridine (1 g, 6.33 mmol), tris(dibenzylideneacetone)dipalladium (0) (73 mg, 0.127 mmol) and tri(2-furyl)phosphine (59 mg, 0.25 mmol) in N,N-dimethylformamide (5 ml) were added, and the reaction stirred at 60° C. for 30 minutes. The cooled mixture was partitioned between water (100 ml) and diethyl ether (50 ml), and the layers separated. The aqueous phase was extracted with diethyl ether (2×50 ml), the combined organic solutions washed with brine (50 ml), dried (MgSO4) and evaporated under reduced pressure, to give a brown oil. This was purified by column chromatography on silica gel using ethyl acetate:pentane (50:50) as eluant to afford the title compound as a yellow oil, 1.1 g.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
73 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.